
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine, also known as MTEP, is a selective and potent allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as fragile X syndrome, autism, schizophrenia, and addiction.
Mécanisme D'action
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine acts as an allosteric antagonist of mGluR5, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. By binding to a specific site on mGluR5, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine reduces the receptor's activity and downstream signaling, leading to a decrease in glutamatergic neurotransmission.
Biochemical and Physiological Effects:
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of synaptic plasticity, neuroinflammation, and oxidative stress. It has also been reported to affect the release and uptake of neurotransmitters such as dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine in lab experiments is its high selectivity and potency for mGluR5, which allows for precise modulation of glutamatergic neurotransmission. However, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine's pharmacokinetic properties, such as its poor solubility and bioavailability, can limit its effectiveness in vivo and require the use of high doses or alternative administration routes.
Orientations Futures
Future research on 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine could focus on developing more potent and selective allosteric modulators of mGluR5, as well as investigating its potential therapeutic applications in other neurological and psychiatric disorders. In addition, the development of novel drug delivery systems or formulations could improve 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine's pharmacokinetic properties and enhance its efficacy in vivo. Finally, further studies on the long-term effects of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine on synaptic plasticity and neuronal function could provide valuable insights into its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine can be synthesized using a multi-step process involving the reaction of 2-chloro-3-nitropyridine with 2-morpholinoethylamine, followed by reduction and cyclization to form the thiophene ring. The resulting intermediate is then reacted with 9-methylguanine to yield 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine.
Applications De Recherche Scientifique
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been widely used as a tool compound in preclinical studies to investigate the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to improve cognitive deficits, reduce anxiety-like behavior, and attenuate drug-seeking behavior in animal models of addiction. In addition, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been demonstrated to rescue synaptic plasticity and normalize dendritic spine morphology in fragile X syndrome, a genetic disorder associated with intellectual disability and autism.
Propriétés
IUPAC Name |
9-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-8-13(12-2-7-24-9-12)22-3-5-23-6-4-22/h2,7,9-11,13H,3-6,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJZVRGANYATHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

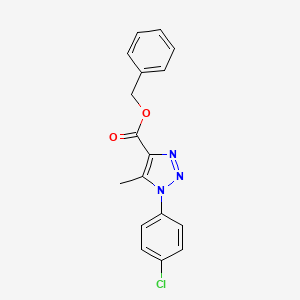
![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
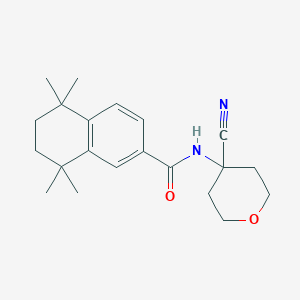
![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)
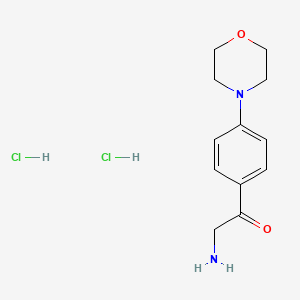
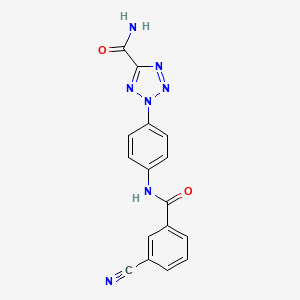
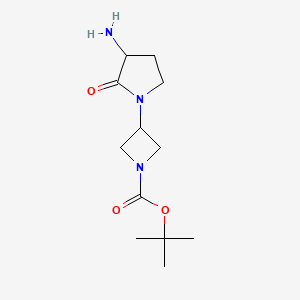
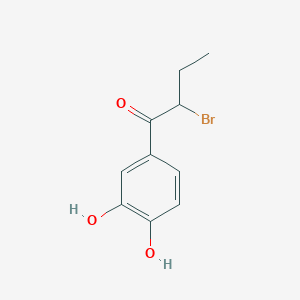
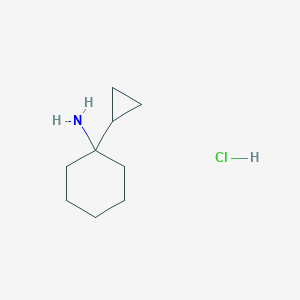

![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)
![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)
